(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Description
Structural Characteristics and Stereochemical Significance
The molecular structure of this compound is characterized by several distinct features that contribute to its unique chemical properties and potential biological activity. The central pyrrolidine ring, a five-membered nitrogen-containing heterocycle, forms the core scaffold of this compound. The molecule exhibits specific stereochemistry at two critical carbon centers: the "S" configuration at position 2 (where the carboxylic acid group is attached) and the "R" configuration at position 4 (where the naphthalen-1-ylmethyl substituent is located).
This precise stereochemical arrangement is fundamentally important for several reasons. First, the defined stereochemistry at positions 2 and 4 creates a specific three-dimensional structure that can influence how the molecule interacts with biological targets, such as enzymes or receptors. The "trans" relationship between these substituents places them on opposite faces of the pyrrolidine ring, creating a distinctive spatial arrangement that affects the overall conformation of the molecule.
The structural components can be further detailed as follows:
| Structural Element | Description | Significance |
|---|---|---|
| Pyrrolidine core | Five-membered nitrogen heterocycle | Provides rigid scaffold and basic nitrogen functionality |
| Carboxylic acid at C-2 | (S) configuration | Contributes to hydrogen bonding capacity and acid-base properties |
| Naphthalen-1-ylmethyl at C-4 | (R) configuration | Provides hydrophobic interactions and potential π-stacking capability |
| tert-Butoxycarbonyl group | Attached to nitrogen | Protects amine functionality and modifies reactivity |
The naphthalene component introduces a large aromatic system that can participate in π-stacking interactions with aromatic amino acids in protein binding sites. The methylene linker between the naphthalene ring and the pyrrolidine core provides conformational flexibility, allowing the aromatic system to adopt optimal orientations for binding interactions. The compound's molecular weight is approximately 341.4 g/mol, making it a medium-sized molecule with drug-like properties.
The unique structural arrangement of this compound distinguishes it from related derivatives such as the (3S,4R)-1-(tert-butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid, where the carboxylic acid group is at position 3 instead of position 2. This positional difference significantly alters the compound's three-dimensional structure and potential biological interactions.
Historical Context in Pyrrolidine Derivative Research
Pyrrolidine derivatives have long held a prominent position in natural product chemistry and pharmaceutical research. The basic pyrrolidine structure occurs naturally in numerous bioactive compounds, most notably in the amino acid proline and in various alkaloids including nicotine and hygrine. The discovery of these naturally occurring pyrrolidine-containing compounds prompted extensive research into synthetic pyrrolidine derivatives with potentially useful biological activities.
The development of stereoselective synthesis methods for pyrrolidine derivatives represents a significant advancement in this field. Recent progress, as documented in 2024, has systematized and summarized various approaches for synthesizing pyrrolidine derivatives that serve as precursors for pharmaceutical compounds. These methods have enabled researchers to create complex molecules with precise control over stereochemistry, which is crucial for developing effective pharmaceutical agents.
Historically, the synthesis of substituted pyrrolidines has followed several pathways, including:
- Derivatization from proline and 4-hydroxyproline derivatives
- Cyclization reactions to form the five-membered ring
- Stereoselective functionalization of existing pyrrolidine scaffolds
The evolution of these synthetic methodologies has been driven by the pharmaceutical industry's need for more efficient ways to create structurally diverse pyrrolidine-based compounds with defined stereochemistry. For instance, the development of ruthenium-catalyzed hydrogenation methods has enabled the stereoselective synthesis of pyrrolidine derivatives under milder conditions.
Research into pyrrolidine derivatives has also focused on their potential as enzyme inhibitors, particularly for conditions like diabetes. Recent studies have investigated pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, with researchers examining structure-activity relationships to optimize their inhibitory potency. These studies have highlighted the importance of electron-donating and electron-withdrawing groups in modulating the biological activity of pyrrolidine derivatives.
The specific compound this compound emerges from this rich research tradition, representing a sophisticated example of stereoselective pyrrolidine synthesis with potential applications in pharmaceutical development.
Role of tert-Butoxycarbonyl (Boc) Protecting Group in Molecular Design
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the molecular design and synthetic utility of this compound. This protecting group, derived from di-tert-butyl dicarbonate (Boc anhydride), serves several essential functions in the context of this compound and similar structures.
The Boc group's primary function is to protect the nitrogen atom of the pyrrolidine ring during various chemical transformations. When attached to the nitrogen, the Boc group converts the amine functionality into a carbamate derivative, which significantly alters its reactivity. This protection is essential because the unprotected pyrrolidine nitrogen, being nucleophilic, could otherwise interfere with reactions intended for other parts of the molecule. The Boc-protected amine becomes unreactive to most bases and nucleophiles, allowing chemists to perform selective transformations at other reactive sites within the molecule.
The structural features of the Boc group contribute to its effectiveness as a protecting group:
- The tert-butyl component provides steric hindrance that shields the nitrogen from undesired reactions.
- The carbamate linkage creates a resonance-stabilized structure that reduces the nucleophilicity of the nitrogen.
- The group introduces a characteristic carbonyl stretching frequency in infrared spectroscopy, making it easily identifiable during reaction monitoring.
In synthetic pathways involving this compound, the Boc protection strategy allows for:
| Synthetic Advantage | Description | Application |
|---|---|---|
| Selective functionalization | Enables reactions at other functional groups without nitrogen interference | Modification of carboxylic acid functionality |
| Stereochemical preservation | Maintains the stereochemistry at C-2 and C-4 during reactions | Ensures integrity of the (2S,4R) configuration |
| Sequential deprotection | Can be selectively removed under acidic conditions | Allows for late-stage nitrogen functionalization |
| Crystallinity enhancement | Often improves crystallization properties | Facilitates purification and structural characterization |
The introduction of the Boc group is typically accomplished using di-tert-butyl dicarbonate in the presence of a suitable base such as triethylamine or sodium bicarbonate. The reaction conditions are relatively mild, with the protection usually occurring in solvents like tetrahydrofuran (THF), acetonitrile, or water/THF mixtures at room temperature or with moderate heating to 40°C.
A significant advantage of the Boc protecting group is the straightforward deprotection process. The Boc group can be cleaved under acidic conditions, typically using trifluoroacetic acid or concentrated hydrochloric acid, often at room temperature. This selective deprotection allows for the unmasking of the pyrrolidine nitrogen at strategic points in a synthetic sequence, enabling further functionalization or the generation of the final target compound.
In the context of pyrrolidine derivative synthesis, as seen in recent research from 2024, the Boc protection strategy has been employed in creating various amides generated from the proline ring. For example, researchers have used Boc-protected proline derivatives as starting materials for coupling reactions with various amines, followed by deprotection to generate a diverse array of pyrrolidine amide derivatives with potential antidiabetic properties.
The reversible nature of Boc protection makes it particularly valuable in multistep syntheses, where the nitrogen functionality may need to be masked during certain stages and revealed in others. This strategic protection/deprotection approach is fundamental to the efficient synthesis of complex pyrrolidine derivatives like this compound and related compounds that serve as important building blocks in pharmaceutical research.
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-13-14(12-18(22)19(23)24)11-16-9-6-8-15-7-4-5-10-17(15)16/h4-10,14,18H,11-13H2,1-3H3,(H,23,24)/t14-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPULYXIMLDLIM-KDOFPFPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376030 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-82-2 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthesis and Derivatives
The compound serves as a versatile building block in the synthesis of various derivatives, particularly in the development of peptide-based pharmaceuticals. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during chemical reactions, facilitating the formation of complex structures without unwanted side reactions.
Pharmaceutical Applications
-
Peptide Synthesis :
- The compound is utilized in the synthesis of peptides due to its ability to protect amino groups while allowing for selective coupling reactions. This application is crucial in developing peptide-based drugs that target specific biological pathways.
-
Drug Development :
- Research indicates that derivatives of this compound exhibit potential therapeutic effects, particularly in treating conditions such as cancer and neurological disorders. The naphthalenylmethyl group enhances biological activity by improving binding affinity to target proteins.
-
Chiral Building Block :
- As a chiral compound, it is instrumental in synthesizing other chiral molecules, which are essential in drug design and development. Its stereochemistry allows for the creation of enantiomerically pure substances that are often more effective therapeutically.
Case Studies and Research Findings
Several studies highlight the utility of (2S,4R)-1-(tert-butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural analogs, focusing on substituent variations at the 4-position of the pyrrolidine ring:
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Introduction of the Boc protecting group at the nitrogen (N-1) of the pyrrolidine ring.
- Installation of the naphthalen-1-ylmethyl substituent at the 4-position.
- Control of stereochemistry to obtain the (2S,4R) configuration.
- Final isolation of the carboxylic acid functionality at the 2-position.
The synthetic approaches are often based on chiral starting materials or chiral catalysts to maintain stereochemical integrity.
Catalytic Coupling Approach from Experimental Data
An experimental procedure involving palladium-catalyzed coupling reactions provides an alternative route to prepare related Boc-protected pyrrolidine derivatives with aryl substituents, which can be adapted for the naphthalen-1-ylmethyl group.
| Parameter | Details |
|---|---|
| Starting Material | (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid |
| Solvent | Acetonitrile (15 mL) |
| Base | Pyrrolidine (five drops) |
| Catalyst | Pd2dba3 (5 mol%), racemic-BINAP (10 mol%) |
| Additional Reagents | 1-chloroisoquinoline (model aryl halide), sodium t-butoxide |
| Reaction Temperature | Room temperature for initial steps; reflux for 1 hour after addition of amino acid |
| Workup | Quenching with water, filtration, concentration, purification by preparative HPLC |
| Yield | 40% (for related aryl coupling product) |
| Characterization | 1H NMR, LC-MS (m/z 358 MH+ for model compound) |
This method involves:
- Deprotection of Fmoc group to yield free amino Boc-protected pyrrolidine.
- Palladium-catalyzed cross-coupling with an aryl halide analog (e.g., 1-chloroisoquinoline) in the presence of a strong base.
- Heating under reflux to facilitate coupling.
- Purification by HPLC to isolate the product as a trifluoroacetic acid salt.
Though this example uses isoquinoline, the method is applicable to naphthalen-1-ylmethyl halides or equivalents by substituting the electrophile.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct alkylation of Boc-pyrrolidine | Boc-pyrrolidine + naphthalen-1-ylmethyl halide; mild temp; quench with acetic acid | Straightforward; preserves stereochemistry | Requires careful control of stereochemistry |
| Pd-catalyzed cross-coupling | Pd2dba3, rac-BINAP, base (NaOtBu), aryl halide, reflux | High selectivity; adaptable to various aryl groups | Moderate yield (~40%); requires catalyst and inert atmosphere |
| Chiral crystallization | Water-based crystallization; computational design | Environmentally friendly; high purity | May require multiple recrystallizations |
Q & A
Advanced Research Question
- Chiral Catalysts : Use Pd(OAc)₂ with XPhos ligand to minimize epimerization during coupling .
- Low-Temperature Steps : Conduct deprotection (e.g., TFA-mediated Boc removal) at 0–4°C to prevent racemization .
- Analytical Validation : Confirm stereochemistry via X-ray crystallography (e.g., C–C bond length analysis) or chiral HPLC with polysaccharide columns .
How can researchers resolve discrepancies in reported melting points (e.g., 130–136°C vs. other analogs)?
Advanced Research Question
Melting point variations stem from:
- Polymorphism : Recrystallize from different solvents (e.g., acetonitrile vs. methanol) to isolate stable forms.
- Impurities : Trace solvents or byproducts (e.g., tert-butanol residues) lower observed melting points. Use DSC/TGA to assess thermal behavior .
What methodologies confirm structural identity and purity for this compound?
Q. Methodological Guidance
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 408.3 for C₂₂H₂₉NO₄).
- NMR : Key signals include Boc-group tert-butyl protons (δ 1.4 ppm) and naphthalene aromatic protons (δ 7.3–8.2 ppm). NOESY confirms 2S,4R configuration .
- X-ray Diffraction : Resolve absolute stereochemistry (e.g., C–C bond angles in pyrrolidine ring) .
- HPLC Purity : Use C18 columns with UV detection (λ = 254 nm); ≥97% purity required for pharmacological studies .
How can low yields in naphthalen-1-ylmethyl coupling reactions be addressed?
Advanced Research Question
- Optimized Catalysts : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with bulky ligands (XPhos) to enhance steric control .
- Activation Agents : Use Cs₂CO₃ instead of K₂CO₃ for improved solubility in tert-butanol .
- Side-Reaction Mitigation : Add molecular sieves to scavenge water, preventing Boc-group hydrolysis .
What are the implications of substituent variations (e.g., naphthalen-1-ylmethyl vs. 4-chlorobenzyl) on bioactivity?
Advanced Research Question
- Hydrophobicity : Naphthalen-1-ylmethyl enhances membrane permeability compared to chlorobenzyl analogs (logP difference ≈ 0.8) .
- Receptor Binding : Bulkier naphthalene groups improve protease inhibition (e.g., IC₅₀ reduction by 40% in thrombin assays) .
- Synthetic Feasibility : Chlorobenzyl derivatives require stringent anhydrous conditions to avoid HCl-mediated decomposition .
How should researchers handle long-term stability and degradation products?
Q. Methodological Guidance
- Storage : Store at –20°C under argon; avoid >6-month storage due to Boc-group hydrolysis (t₁/₂ ≈ 8 months at 4°C) .
- Degradation Analysis : Monitor via LC-MS for [M–Boc+H]⁺ (m/z 308.2) and naphthalene oxidation products (e.g., 1-naphthoic acid) .
What analytical techniques differentiate diastereomers or epimeric byproducts?
Advanced Research Question
- Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol = 90:10) to resolve 2S,4R vs. 2R,4S epimers (ΔRₜ ≈ 2.1 min) .
- Circular Dichroism : Compare Cotton effects at 220 nm (n→π* transitions) for stereochemical assignment .
What are the best practices for scaling up synthesis without compromising stereochemical purity?
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
